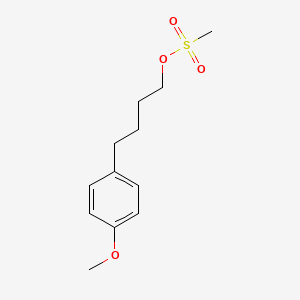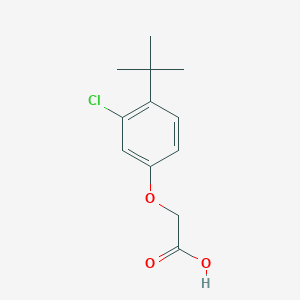
2-(5-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(5-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(5-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution: Products with different functional groups replacing bromine or fluorine.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Coupling: Biaryl compounds.
科学的研究の応用
2-(5-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 2-(5-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-fluoropyridine
- 3-(5-Bromo-2-fluorophenyl)propionic acid
- 2-Bromo-5-fluorophenol
Uniqueness
2-(5-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of the thiazole ring with bromine and fluorine substitutions. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H5BrFNO2S |
|---|---|
分子量 |
302.12 g/mol |
IUPAC名 |
2-(5-bromo-2-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2S/c11-5-1-2-7(12)6(3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) |
InChIキー |
IWUUITPDIBEMIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)C2=NC(=CS2)C(=O)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(1,4-Dioxaspiro[4.5]dec-8-yl)pyridin-3-amine](/img/structure/B8376918.png)


![[(2S)-2-(4-Fluorophenyl)pent-4-en-1-yl]methylamine](/img/structure/B8376946.png)

![Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate](/img/structure/B8376955.png)


![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carboxylic acid](/img/structure/B8376970.png)





